molecular formula C12H20N4O B2821484 (R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1354009-95-2

(R)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2821484
CAS No.: 1354009-95-2
M. Wt: 236.319
InChI Key: BKBJTJLPZGWWHR-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a diethylamino group and a pyrrolidine ring with a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the diethylamino group. The pyrrolidine ring is then constructed, and the hydroxyl group is introduced in the final step. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of ®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the diethylamino group may result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicine, ®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is investigated for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the synthesis of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine and pyrrolidine rings provide structural stability and facilitate binding to target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol include:

  • ®-1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
  • ®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-2-ol
  • (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Uniqueness

What sets ®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol apart from these similar compounds is its specific stereochemistry and functional group arrangement. The ®-configuration and the presence of the hydroxyl group at the 3-position of the pyrrolidine ring confer unique reactivity and binding properties, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

(3R)-1-[6-(diethylamino)pyrimidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-15(4-2)11-7-12(14-9-13-11)16-6-5-10(17)8-16/h7,9-10,17H,3-6,8H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBJTJLPZGWWHR-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=NC=NC(=C1)N2CC[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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